molecular formula C22H21N7O2 B11496242 1-{1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone

1-{1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone

Cat. No.: B11496242
M. Wt: 415.4 g/mol
InChI Key: TVFKOBIJPPLCGN-UHFFFAOYSA-N
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Description

1-{1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. Its structure includes a triazine ring, a triazole ring, and a diphenylamino group, which contribute to its diverse chemical properties.

Preparation Methods

The synthesis of 1-{1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.

    Introduction of the Diphenylamino Group: The diphenylamino group is introduced via a nucleophilic substitution reaction, where a diphenylamine derivative reacts with the triazine ring.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Final Assembly:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-{1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace the existing substituents.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its optoelectronic properties.

Mechanism of Action

The mechanism of action of 1-{1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The diphenylamino group can act as an electron donor, while the triazine and triazole rings can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.

Comparison with Similar Compounds

1-{1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE can be compared with similar compounds such as:

    1-{1-[4-(DIPHENYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and physical properties.

    1-{1-[4-(DIPHENYLAMINO)-6-CHLORO-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE: The presence of a chloro group can enhance the compound’s electrophilicity and influence its biological activity.

    1-{1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}PROPANE-1-ONE: This compound has a propane-1-one group instead of an ethan-1-one group, which can alter its steric and electronic properties.

The uniqueness of 1-{1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-5-METHYL-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N7O2

Molecular Weight

415.4 g/mol

IUPAC Name

1-[1-[4-ethoxy-6-(N-phenylanilino)-1,3,5-triazin-2-yl]-5-methyltriazol-4-yl]ethanone

InChI

InChI=1S/C22H21N7O2/c1-4-31-22-24-20(23-21(25-22)29-15(2)19(16(3)30)26-27-29)28(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,4H2,1-3H3

InChI Key

TVFKOBIJPPLCGN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=C(N=N4)C(=O)C)C

Origin of Product

United States

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